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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 1-Ethylquinolinium, a quaternary ammonium compound with applications in
synthesis and materials science. This document details the physicochemical properties,
synthesis, and computational analysis of the 1-Ethylquinolinium cation, with a focus on its
iodide salt. It is intended to serve as a resource for researchers, scientists, and professionals in
drug development and related fields, offering both summarized data and detailed
methodologies for further investigation.

Introduction

1-Ethylquinolinium is a heterocyclic organic cation belonging to the quinolinium class of
compounds. The addition of an ethyl group to the nitrogen atom of the quinoline ring results in
a permanent positive charge, making it a quaternary ammonium cation. This structural feature
imparts properties such as increased solubility in polar solvents and the ability to act as a
phase-transfer catalyst. The iodide salt of 1-Ethylquinolinium is a common and stable form of
this compound, appearing as a yellow or brown crystalline solid.[1] Understanding the
electronic structure, reactivity, and spectroscopic properties of 1-Ethylquinolinium through
computational and experimental methods is crucial for its application in various chemical and
pharmaceutical contexts.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15471982?utm_src=pdf-interest
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit7/862.shtm
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15471982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Crystallographic Data

The fundamental properties of 1-Ethylquinolinium iodide are summarized below. This data is
essential for its identification, handling, and application in experimental and computational
settings.

Table 1: General and Physicochemical Properties of 1-

Ethylquinolinium lodide

Property Value Source(s)

IUPAC Name 1-ethylquinolin-1-ium;iodide PubChem|[2]

CAS Number 634-35-5 PubChem[2]

Molecular Formula C11H12IN PubChem[2]

Molecular Weight 285.13 g/mol SCBTI[3]
Yellow or brown crystalline

Appearance PubChem[1]
powder

Melting Point 158-160 °C LookChem([4]
CC[N+]1=CC=CC2=CC=CC=C

SMILES 2101 PubChem[2]

PMYUGMDDIBOXQM-
InChiKey PubChem][2]
UHFFFAOYSA-M

Table 2: Crystallographic Data for 1-Ethylquinolinium
lodide

The crystal structure of 1-Ethylquinolinium iodide has been determined by single-crystal X-ray
diffraction. The data presented here is from the study by Sun, et al. (2016).[5]
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Parameter Value
Crystal System Monoclinic
Space Group P12l/cl
a (A) 7.4785

b (A) 17.1724

c (A) 8.7420
a(°) 90

B (°) 97.940

y () 920

Z 4
Residual Factor 0.0405

Source: PubChem, derived from Sun, et al. (2016)[2][5]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of 1-
Ethylquinolinium iodide.

Synthesis of 1-Ethylquinolinium lodide

The synthesis of 1-Ethylquinolinium iodide is typically achieved through the N-alkylation of
quinoline with ethyl iodide. This is a classic Menshutkin reaction, where the lone pair of
electrons on the nitrogen atom of the quinoline attacks the electrophilic ethyl group of the ethyl
iodide, forming a quaternary ammonium salt.

Materials:
e Quinoline

o Ethyliodide

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Quinolinium_-1-ethyl-_-iodide-_1_1
https://pubmed.ncbi.nlm.nih.gov/27319778/
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/product/b15471982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15471982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Ethanol (or other suitable solvent like acetonitrile)

Procedure:

 In a round-bottom flask, dissolve quinoline in a suitable solvent such as ethanol.
e Add an equimolar amount or a slight excess of ethyl iodide to the solution.

» The reaction mixture is typically stirred at room temperature or gently heated under reflux for
several hours to ensure complete reaction.

e The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Upon completion, the product, 1-Ethylquinolinium iodide, often precipitates out of the
solution as a crystalline solid.

e The solid product is collected by filtration.

e The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol or an ethanol/diethyl ether mixture, to yield the final product.[4]

General Synthesis Workflow for 1-Ethylquinolinium lodide
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Caption: Synthesis workflow for 1-Ethylquinolinium lodide.

Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and
spectroscopic properties of molecules like 1-Ethylquinolinium. Density Functional Theory
(DFT) is a commonly employed method for such investigations.
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Computational Protocol for DFT Analysis

The following protocol outlines a general methodology for the computational study of the 1-
Ethylquinolinium cation using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is
required.

Procedure:
e Geometry Optimization:
o The initial structure of the 1-Ethylquinolinium cation is built using a molecular editor.

o A geometry optimization is performed to find the lowest energy conformation of the
molecule. A common level of theory for this is the B3LYP functional with a basis set such
as 6-31G(d,p).[6][7]

e Frequency Analysis:

o Following optimization, a frequency calculation is performed at the same level of theory to
confirm that the optimized structure corresponds to a true energy minimum (i.e., no
imaginary frequencies).

o The results of the frequency analysis can be used to predict the infrared (IR) and Raman
spectra of the molecule.[6]

e Electronic Structure Analysis:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The
HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and
kinetic stability.[6][7]

o Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the
electron density distribution and identify regions of positive and negative electrostatic
potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

[7]
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o Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate
charge distribution, hybridization, and intramolecular interactions.

e Spectroscopic Properties (TD-DFT):

o Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic
absorption spectrum (UV-Vis) of the molecule by calculating the energies of electronic
transitions from the ground state to excited states.[8][9]

Computational Chemistry Workflow for 1-Ethylquinolinium
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Caption: A typical workflow for DFT analysis of 1-Ethylquinolinium.
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Concluding Remarks

This technical guide has provided a consolidated resource on the theoretical and computational
aspects of 1-Ethylquinolinium. The presented data and protocols for synthesis and
computational analysis offer a foundation for further research and development involving this
compound. The methodologies outlined herein are based on established practices in the field
and can be adapted to investigate other quinolinium derivatives and related heterocyclic
systems. Future studies could focus on exploring the reaction mechanisms involving 1-
Ethylquinolinium as a catalyst or investigating its potential applications in medicinal chemistry
and materials science through more advanced computational models and experimental
validations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Theoretical and Computational Investigations of 1-
Ethylquinolinium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15471982#theoretical-and-computational-studies-of-
1-ethylquinolinium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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